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. J

Executive Summary

1-Chloro-5-methylhexan-2-ol (CAS 107323-80-8) is a specialized halogenated secondary
alcohol serving as a critical chiral building block in the synthesis of leucine-mimetic
pharmacophores. Its structural integrity—featuring a terminal chloromethyl group adjacent to a
chiral hydroxyl center and an isobutyl tail—makes it a versatile scaffold for constructing
epoxides, amino-alcohol peptidomimetics, and protease inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical profile,
validated synthesis protocols, and strategic applications in modern drug discovery.

Chemical Profile & Physicochemical Properties[1][2]
[3]1[4][5][6]

The compound is a chlorohydrin derivative of 5-methyl-2-hexanol. Its reactivity is defined by the
electrophilic carbon adjacent to the nucleophilic hydroxyl group, allowing for controlled
cyclization or nucleophilic displacement.

Table 1: Technical Specifications
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Property Specification

CAS Number 107323-80-8

IUPAC Name 1-Chloro-5-methylhexan-2-ol

Molecular Formula C7H1sCIO

Molecular Weight 150.65 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point (Est.) 85-90 °C (at 15 mmHg) / ~180 °C (atm)

Density (Est.) 1.02 £ 0.05 g/cm3

Solubility Soluble.in MeOH, EtOH, DCM, THF; slightly
soluble in water.[1][2]

Chirality Contains 1 stereocenter (C2). Available as

racemate or (S)/(R)-enantiomers.

Synthetic Routes & Process Chemistry

The industrial and laboratory preparation of 1-Chloro-5-methylhexan-2-ol predominantly
follows a Reduction Route starting from the corresponding chloroketone. This method offers
high throughput and scalability compared to direct epoxide opening of 5-methyl-1-hexene,
which often suffers from regioselectivity issues.

Primary Synthesis: Selective Reduction

The synthesis hinges on the chemoselective reduction of 1-chloro-5-methylhexan-2-one (CAS
25389-38-2). Sodium Borohydride (NaBHa) is the reagent of choice due to its compatibility with
the alkyl chloride moiety, avoiding the reductive dechlorination often seen with stronger agents
like LiAlHa.

Step-by-Step Protocol (Self-Validating)

Reagents:

e Precursor: 1-Chloro-5-methylhexan-2-one (1.0 eq)[3]
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e Reducing Agent: NaBHa4 (0.35 eq - stoichiometric excess)
e Solvent: Methanol (anhydrous)

e Quench: 1IN HCI

Workflow:

e Preparation: Dissolve 1-chloro-5-methylhexan-2-one in methanol (0.5 M concentration) and
cool to 0°C under N2 atmosphere. Rationale: Low temperature suppresses side reactions
(e.g., epoxide formation in situ).

o Addition: Add NaBHa4 portion-wise over 30 minutes. Validation: Monitor gas evolution (Hz).
Excessive bubbling indicates moisture contamination or too rapid addition.

o Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

e Checkpoint (TLC/GC): Spot on silica TLC (Hexane:EtOAc 4:1). The starting ketone (Rf ~0.6)
should disappear, replaced by the alcohol (Rf ~0.3).

e Quench: Cool to 0°C and carefully add 1N HCI until pH ~3. Rationale: Decomposes excess
borohydride and boron complexes.

o Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with
Dichloromethane (DCM) (3x).

 Purification: Wash combined organics with brine, dry over Na=SO4, and concentrate. Purify
via vacuum distillation or flash chromatography to yield the target alcohol.

Stereoselective Considerations

For asymmetric synthesis (e.g., targeting the (S)-enantiomer for leucine mimics), the reduction
can be performed using Noyori Transfer Hydrogenation catalysts (Ru-TsDPEN) or biological
reduction (ketoreductases), achieving >95% ee.

Visualization: Synthesis & Application Logic
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The following diagram illustrates the chemical genealogy of CAS 107323-80-8, from its ketone
precursor to its primary downstream application: the formation of the chiral epoxide.

Core Synthesis Workflow

Chiorination ion
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Figure 1: Synthetic pathway transforming the ketone precursor into the target chlorohydrin and
subsequent epoxide.

Applications in Drug Discovery[1][9]

1-Chloro-5-methylhexan-2-ol is not merely a solvent or generic reagent; it is a structural
surrogate for Leucine. In medicinal chemistry, the isobutyl side chain is ubiquitous in
hydrophobic binding pockets.

Protease Inhibitor Scaffolds

Many protease inhibitors (e.g., for HIV, HCV, or proteasomes) require a P1 or P2 leucine
residue.

e Mechanism: The chlorohydrin moiety serves as a "warhead" precursor. It can be cyclized to
an epoxide, which then reacts with nucleophiles (amines) to form hydroxyethylamine
isosteres—non-cleavable mimics of the peptide bond transition state.

o Pathway:Chlorohydrin -> Epoxide -> Amino-Alcohol Core.

Chiral Building Block for Natural Products

The (S)-enantiomer of this chlorohydrin corresponds to the stereochemistry of L-Leucine. It is
used to synthesize:

e Leucine Enkephalin Analogues: Modulating opioid receptor activity.
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» Antifungal Agents: Azole antifungals often require halogenated branched chains to optimize
lipophilicity and metabolic stability.

e & V4

L-Leucine (ISObUtyl Side Chain 1-Chloro-5-methylhexan-2-ol

(Natural Amino Acid) (Synthetic Surrogate)

Oxidation
(Jones Reagent)

1. Epoxidation
. Amine Opening

Chloromethyl Ketone Hydroxyethylamine

(Cysteine Trap) (Transition State Mimic)

Click to download full resolution via product page

Figure 2: Strategic utility of CAS 107323-80-8 in designing peptidomimetics and covalent
inhibitors.

Handling, Safety, and Stability
Stability Profile[3]

o Hydrolysis Risk: The compound is stable at neutral pH but susceptible to epoxide formation
under basic conditions (pH > 9).

o Thermal Stability: Stable up to ~100°C; distillation should be performed under vacuum to
prevent elimination (dehydrohalogenation).

Safety Protocols (GHS Classifications)[3]

e H302: Harmful if swallowed.[3]
o H315/H319: Causes skin and serious eye irritation.

o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C. Hygroscopic tendencies require
tightly sealed containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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